molecular formula C16H9F3N2O3 B4474029 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid

4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid

Cat. No.: B4474029
M. Wt: 334.25 g/mol
InChI Key: HINQTJZWSHCJHR-UHFFFAOYSA-N
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Description

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid is a quinazolin-4-one-based compound identified as a potent, non-peptidic, and non-covalent inhibitor of the SARS-CoV-2 main protease (M pro ). This compound was developed through a rational drug design strategy based on the scaffold of baicalein and exhibits superior inhibitory activity against SARS-CoV-2 M pro compared to its parent compound, with an IC 50 of 0.085 µM . Its mechanism of action involves a non-covalent binding mode that blocks the activity of M pro , a key enzyme essential for viral replication, thereby shutting down the viral life cycle . In addition to its strong enzymatic inhibition, this compound demonstrates effective antiviral activity in cellular assays, inhibiting viral replication in SARS-CoV-2-infected Vero E6 cells with an EC 50 of 1.10 µM and showing low cytotoxicity (CC 50 > 50 µM) . The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, known for its relevance in drug discovery programs, particularly in the development of targeted therapies such as kinase inhibitors . This makes the compound a valuable tool for researchers exploring novel antiviral agents and investigating the biology of SARS-CoV-2 and other coronaviruses. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)10-2-1-3-11(7-10)21-8-20-13-6-9(15(23)24)4-5-12(13)14(21)22/h1-8H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINQTJZWSHCJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, reducing the formation of by-products and improving scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations

Key structural differences among quinazoline derivatives lie in substituents at positions 2, 3, and 7:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid 3: 3-(trifluoromethyl)phenyl; 7: COOH C₁₆H₁₀F₃N₂O₃ 344.26 High lipophilicity (logP ~3.6 inferred)
4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (33) 2: 4-(trifluoromethyl)benzyl thio; 7: COOH C₁₇H₁₂F₃N₂O₃S 381.35 Thioether linker; mp 273°C (decomp.)
3-(3-chloro-4-fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 3: 3-chloro-4-fluorophenyl; 2: -SH; 7: COOH C₁₅H₉ClFN₂O₃S 366.76 logP = 3.647; discontinued commercial availability
3-[(2-chloro-4-fluorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 3: (2-chloro-4-fluorophenyl)methyl; 2: -SH C₁₆H₁₀ClFN₂O₃S 364.78 Flexible benzyl substituent; MFCD25952707
4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 3: phenyl; 2: -SH; 7: COOH C₁₅H₁₀N₂O₃S 298.32 Simplest analog; CAS 379245-45-1

Physical and Chemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to analogs with halogens (e.g., 3-chloro-4-fluorophenyl in ). This enhances membrane permeability but may reduce aqueous solubility.
  • Thermal Stability : The benzyl thio derivative (Compound 33) has a high decomposition temperature (273°C), suggesting robustness under thermal stress .
  • Synthetic Accessibility : Compound 33 was synthesized in 95% yield , whereas the discontinued status of the 3-chloro-4-fluorophenyl analog hints at challenges in scale-up or stability.

Pharmacological Implications

  • Enzyme Inhibition : Thioether and mercapto (-SH) groups at position 2 (e.g., Compound 33 and ) may enhance interactions with cysteine residues in enzymes like sEH.
  • Metabolic Stability : The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to chlorinated or fluorinated analogs .

Key Research Findings

  • Thioether linkers (Compound 33 ) improve synthetic flexibility compared to direct mercapto substitution.
  • Discontinued Compounds : The 3-chloro-4-fluorophenyl analog (CAS 790271-23-7) was discontinued commercially , possibly due to poor bioavailability or synthetic hurdles.

Biological Activity

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to elucidate its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C16H9F3N2O3
  • Molecular Weight : 334.26 g/mol
  • CAS Number : 339021-26-0

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on specific enzymes.

Anticancer Activity

Research has shown that derivatives of quinazoline compounds exhibit promising anticancer properties. A study highlighted the synthesis and evaluation of various substituted quinazoline derivatives, demonstrating their ability to inhibit tumor growth through multiple molecular targets. The mechanism often involves the inhibition of specific kinases and pathways associated with cancer cell proliferation .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameIC50 (μM)Target Enzyme/Pathway
Compound A10.5EGFR
Compound B8.2VEGFR
Compound C15.0CDK6
This compoundTBDTBD

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of inflammatory mediators.

Enzyme Inhibition Results

A study demonstrated that the presence of a trifluoromethyl group significantly enhances the inhibitory activity against COX and LOX enzymes, indicating a structure-activity relationship that could be exploited for therapeutic purposes .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)Reference
COX-212.0
LOX-1514.5
AChE19.2
BChE13.2

Case Studies

  • Case Study on Anticancer Efficacy :
    • A clinical trial assessed the efficacy of quinazoline derivatives in patients with advanced cancer. The trial found that compounds similar to this compound exhibited significant tumor reduction in a subset of patients.
  • Study on Enzyme Inhibition :
    • In vitro studies demonstrated that the compound effectively inhibited AChE and BChE activities, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Q & A

Q. What are the key synthetic steps for preparing 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid?

The synthesis typically involves:

  • Cyclization : Formation of the quinazoline core via condensation of anthranilic acid derivatives with urea or thiourea analogs.
  • Substitution : Introduction of the 3-(trifluoromethyl)phenyl group using reagents like 3-(trifluoromethyl)phenyl isothiocyanate under reflux conditions in aprotic solvents (e.g., DMF).
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using lithium hydroxide in THF/water mixtures. Yield optimization requires precise control of reaction time (12-24 hours) and temperature (80-100°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H-NMR : Identification of aromatic protons (δ 8.7–7.2 ppm) and trifluoromethyl group splitting patterns.
  • HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., m/z 381.0520 [M+H]+).
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O dimers with bond angles ~170°) and dihedral angles between the quinazoline core and substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final hydrolysis step?

  • Solvent Selection : THF/water (4:1) improves ester hydrolysis efficiency compared to methanol/water due to better solubility of intermediates.
  • Catalyst Screening : Lithium hydroxide outperforms sodium hydroxide in minimizing side reactions (e.g., decarboxylation).
  • Temperature Gradients : Gradual heating (40°C → 80°C) reduces thermal degradation, increasing yields from 65% to 89% .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (Table 1) and compare IC50 values. For example:
DerivativeR GroupIC50 (nM) vs. sEH*
A -OCH312.4
B -CF36.2
*sEH: Soluble epoxide hydrolase.
The trifluoromethyl group (B) enhances inhibitory activity by improving hydrophobic interactions with the enzyme’s active site .
  • Molecular Docking : Validate binding modes using computational models (e.g., AutoDock Vina) to explain outlier results .

Q. How do crystallographic data inform stability and formulation studies?

  • Hydrogen-Bond Analysis : Carboxylic acid dimers (O–H⋯O, 2.65 Å) enhance thermal stability (decomposition >250°C).
  • Polymorph Screening : Solvent evaporation (toluene vs. ethanol) produces distinct crystal habits with varying dissolution rates, critical for pharmacokinetic optimization .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (ACN/0.1% formic acid) to detect impurities <0.1%.
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values to confirm stoichiometric integrity .

Q. How to troubleshoot unexpected byproducts during trifluoromethyl group introduction?

  • Reagent Purity : Ensure 3-(trifluoromethyl)phenyl isothiocyanate is freshly distilled to avoid oxidation byproducts.
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent thiourea dimerization.
  • TLC Monitoring : Use hexane/ethyl acetate (3:1) to track reaction progress and isolate intermediates promptly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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